molecular formula C16H14FN3 B1381174 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine CAS No. 1202029-58-0

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Cat. No. B1381174
M. Wt: 267.3 g/mol
InChI Key: UGGMVMWINSNQOF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and torsion angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism of the reaction. The rate and selectivity of the reaction may also be important.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with various reagents, may also be studied.


Safety And Hazards

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properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGMVMWINSNQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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